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Abstract
Velmupressin acetate is a synthetic peptide analogue that has emerged as a potent and

selective agonist for the vasopressin V2 receptor. This document provides a comprehensive

overview of the chemical structure, physicochemical properties, and pharmacological

characteristics of Velmupressin acetate. Detailed methodologies for its synthesis and

characterization, alongside an exploration of its mechanism of action and associated signaling

pathways, are presented to serve as a valuable resource for researchers and professionals in

the field of drug development. Notably, this guide clarifies that Velmupressin is a selective V2

receptor agonist, a crucial distinction for its therapeutic applications.

Chemical Structure and Physicochemical Properties
Velmupressin acetate is a cyclic peptide with a complex chemical structure. Its systematic

name is c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2 acetate.[1] The core structure consists of

a cyclic hexapeptide linked to a tripeptide side chain.
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Property Value Reference

Molecular Formula C44H64ClN11O10S2 [2][3]

Molecular Weight 1006.63 g/mol [1][2][3]

CAS Number 1647120-04-4 [2]

Appearance White to off-white solid [1][3]

Physicochemical Data
Detailed experimental data on the solubility, pKa, and comprehensive stability profile of

Velmupressin acetate are not widely published. However, general handling and storage

recommendations are available.

Property Recommendation Reference

Storage (Powder)
-20°C for up to 2 years, -80°C

for long-term storage.
[3]

Storage (in solvent)
-20°C for up to 1 month, -80°C

for up to 6 months.
[3]

Purity (typical) ≥99% (by HPLC) [3]

Pharmacological Properties
Mechanism of Action: A Selective Vasopressin V2
Receptor Agonist
Contrary to some initial classifications, Velmupressin is a potent and highly selective agonist of

the vasopressin V2 receptor (V2R).[1][4] It exhibits significantly lower affinity for the V1a, V1b,

and oxytocin receptors. This selectivity is a key feature that distinguishes it from the

endogenous ligand, arginine vasopressin (AVP), which binds to both V1 and V2 receptors. The

primary physiological effect of V2R activation is the regulation of water reabsorption in the

kidneys.

V2 Receptor Signaling Pathway
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The activation of the V2 receptor by Velmupressin initiates a well-defined intracellular signaling

cascade. This G-protein coupled receptor (GPCR) is primarily coupled to the Gs alpha subunit.
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Figure 1. Velmupressin-activated V2 receptor signaling pathway.

Pharmacological Profile
The following table summarizes the in vitro potency of Velmupressin at the human and rat V2

receptors.

Parameter Species Value (nM) Reference

EC50 Human (hV2R) 0.07 [1][4]

EC50 Rat (rV2R) 0.02 [1][4]

Experimental Protocols
The following sections outline the general methodologies for the synthesis, purification, and

pharmacological characterization of Velmupressin acetate, based on standard peptide

chemistry and receptor biology techniques. For specific details, readers are encouraged to

consult the primary literature, particularly the work by Wiśniewski et al. (2019) in the Journal of

Medicinal Chemistry, which describes the discovery of Velmupressin.

Synthesis and Purification Workflow
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Figure 2. General workflow for the synthesis and purification of Velmupressin acetate.
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3.1.1. Solid-Phase Peptide Synthesis (SPPS): The linear peptide sequence is typically

assembled on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl)

chemistry. Automated peptide synthesizers are often employed for this process.

3.1.2. Cleavage and Deprotection: Following the completion of the peptide chain assembly, the

peptide is cleaved from the resin, and all protecting groups are removed using a cleavage

cocktail, commonly containing trifluoroacetic acid (TFA).

3.1.3. Cyclization: The intramolecular disulfide bond between the cysteine residues is formed

through oxidation, often by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

3.1.4. Purification: The crude cyclic peptide is purified using preparative reversed-phase high-

performance liquid chromatography (RP-HPLC).

3.1.5. Characterization: The purity of the final product is assessed by analytical RP-HPLC, and

its identity is confirmed by mass spectrometry.

Pharmacological Characterization
3.2.1. Radioligand Binding Assays:

Objective: To determine the binding affinity of Velmupressin acetate for the V2 receptor.

Methodology:

Cell membranes expressing the recombinant human V2 receptor are prepared.

A constant concentration of a radiolabeled vasopressin analogue (e.g., [3H]-Arginine

Vasopressin) is incubated with the cell membranes in the presence of increasing

concentrations of Velmupressin acetate.

The reaction is allowed to reach equilibrium.

Bound and free radioligand are separated by rapid filtration.

The amount of bound radioactivity is quantified by liquid scintillation counting.
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The Ki (inhibitory constant) is calculated from the IC50 (half-maximal inhibitory

concentration) value.

3.2.2. In Vitro Functional Assays (cAMP Accumulation):

Objective: To determine the functional potency (EC50) of Velmupressin acetate at the V2

receptor.

Methodology:

Cells stably expressing the human V2 receptor (e.g., HEK-293 or CHO cells) are cultured.

The cells are treated with increasing concentrations of Velmupressin acetate.

Following incubation, the cells are lysed, and the intracellular concentration of cyclic AMP

(cAMP) is measured using a competitive immunoassay (e.g., HTRF, ELISA).

The EC50 value, the concentration of agonist that produces 50% of the maximal

response, is determined by non-linear regression analysis of the dose-response curve.

Conclusion
Velmupressin acetate is a meticulously designed synthetic peptide with high potency and

selectivity for the vasopressin V2 receptor. Its distinct pharmacological profile makes it a

valuable tool for research into the V2 receptor signaling pathway and its physiological roles.

The methodologies outlined in this guide provide a framework for the synthesis, purification,

and pharmacological evaluation of this and similar peptide-based compounds. A clear

understanding of its chemical properties and mechanism of action is paramount for its

application in preclinical and clinical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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